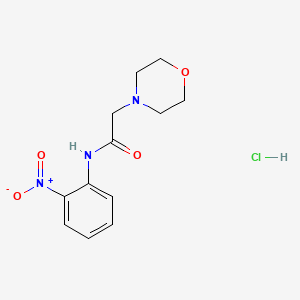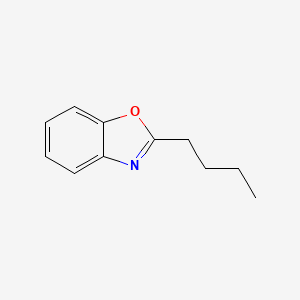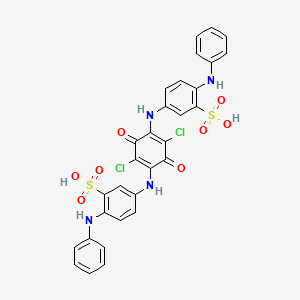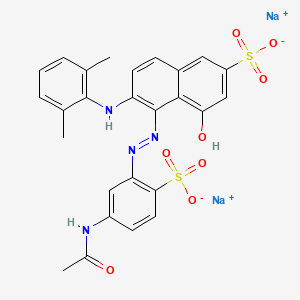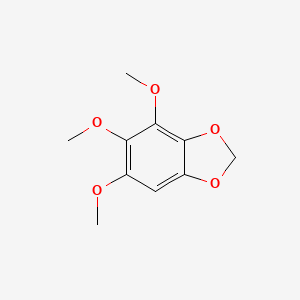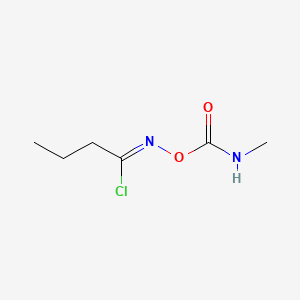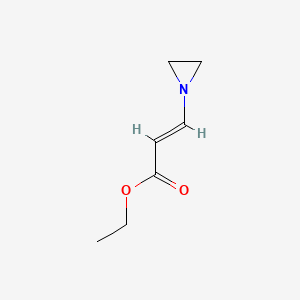
1-Aziridineacrylic acid, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Aziridineacrylic acid, ethyl ester is an organic compound with the molecular formula C7H11NO2 It is a derivative of aziridine, a three-membered nitrogen-containing ring, and acrylic acid, an unsaturated carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions: 1-Aziridineacrylic acid, ethyl ester can be synthesized through the reaction of aziridine with ethyl acrylate under controlled conditions. The reaction typically involves the use of a base catalyst to facilitate the nucleophilic addition of aziridine to the double bond of ethyl acrylate. The reaction is carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity starting materials and catalysts is crucial to achieve high yields and minimize by-products.
化学反応の分析
Types of Reactions: 1-Aziridineacrylic acid, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Acrylic acid and ethanol.
Reduction: Ethyl 3-aminopropanoate.
Substitution: Various substituted aziridine derivatives.
科学的研究の応用
1-Aziridineacrylic acid, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-aziridineacrylic acid, ethyl ester involves the reactivity of the aziridine ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions in the presence of nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The compound may target specific enzymes or proteins, leading to inhibition or modification of their activity.
類似化合物との比較
Aziridine: The parent compound with a three-membered nitrogen-containing ring.
Acrylic Acid: An unsaturated carboxylic acid used in the synthesis of various derivatives.
Ethyl Acrylate: An ester of acrylic acid used in polymer production.
Uniqueness: 1-Aziridineacrylic acid, ethyl ester is unique due to the combination of the aziridine ring and the acrylic acid ester moiety
特性
CAS番号 |
50868-08-1 |
|---|---|
分子式 |
C7H11NO2 |
分子量 |
141.17 g/mol |
IUPAC名 |
ethyl (E)-3-(aziridin-1-yl)prop-2-enoate |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)3-4-8-5-6-8/h3-4H,2,5-6H2,1H3/b4-3+ |
InChIキー |
OICDJJATTQWQLV-ONEGZZNKSA-N |
異性体SMILES |
CCOC(=O)/C=C/N1CC1 |
正規SMILES |
CCOC(=O)C=CN1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



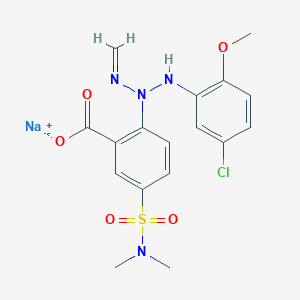
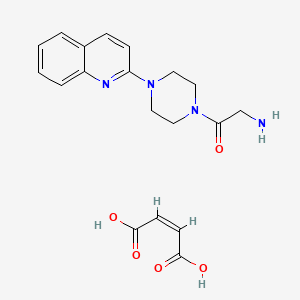


![(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12715248.png)


